Enhanced Lipophilicity vs. Unsubstituted Analog
The presence of methyl groups in 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde (target) increases its lipophilicity compared to the unsubstituted analog, 2,2'-bithiophene-5-carboxaldehyde (comparator). This is quantitatively reflected in the calculated octanol-water partition coefficient (LogP). This difference in LogP directly impacts purification strategies and solubility in organic solvents [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5 |
| Comparator Or Baseline | 2,2'-bithiophene-5-carboxaldehyde (CAS 3779-27-9, LogP = 2.8) |
| Quantified Difference | Δ LogP = +0.7 (indicating higher lipophilicity) |
| Conditions | Calculated property (MolAid database) for target [1]; baseline from PubChem [2]. |
Why This Matters
A higher LogP value informs chemists that this compound will exhibit different solubility and chromatographic behavior, which is critical for selecting appropriate solvents for reactions and purification protocols during material synthesis.
- [1] 3,3'-dimethyl-[2,2'-bithiophene]-5-carbaldehyde. (n.d.). MolAid. Retrieved April 21, 2026. View Source
- [2] 2,2'-Bithiophene-5-carboxaldehyde. (n.d.). PubChem. Retrieved April 21, 2026. View Source
